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Compound of Interest

Compound Name: 2-Cyclopentylpropanoic acid

Cat. No.: B2468014 Get Quote

2-Cyclopentylpropanoic acid (CAS No. 7028-22-0) is a chiral carboxylic acid of significant

interest to researchers in medicinal chemistry and materials science. Its structure, featuring a

cyclopentyl ring adjacent to the propanoic acid's stereocenter, offers a unique combination of

lipophilicity and metabolic stability. In drug development, the incorporation of cycloalkane

structures like cyclopentyl is a well-established strategy to enhance the metabolic stability of

active pharmaceutical ingredients (APIs) by sterically shielding otherwise labile positions from

enzymatic degradation[1]. The (R)-enantiomer, in particular, serves as a valuable chiral building

block for the synthesis of complex molecules such as prostaglandin analogs[1].

This guide provides a comprehensive overview of the essential physicochemical properties of

2-Cyclopentylpropanoic acid. As a Senior Application Scientist, my objective is not merely to

present data, but to contextualize it, explaining the scientific rationale behind the analytical

methods used for its characterization and the implications of these properties for research and

development applications. Every protocol herein is designed as a self-validating system,

ensuring that researchers can confidently apply these methods to generate reliable and

reproducible data.

Molecular and Physicochemical Overview
The fundamental identity and key physicochemical parameters of a compound are the

cornerstones of its scientific profile. These values dictate its behavior in both chemical and

biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
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Chemical Identity
Identifier Value Source

IUPAC Name 2-cyclopentylpropanoic acid [2]

CAS Number 7028-22-0 [2]

Molecular Formula C₈H₁₄O₂ [1][2]

Molecular Weight 142.20 g/mol [1][2]

Canonical SMILES CC(C1CCCC1)C(=O)O [1][2]

InChI Key
HXUKLEOOKNOIJM-

UHFFFAOYSA-N
[2]

Core Physicochemical Properties
The following table summarizes the most critical physicochemical data for 2-
Cyclopentylpropanoic acid. It is important to note that while some experimental data is

available, many parameters for this specific, non-commodity chemical are based on high-

quality computational predictions, which are invaluable for guiding experimental design.

Property Value Method Source

Physical State
Colorless to pale

yellow liquid
Presumed at 25 °C [1]

Boiling Point 119 - 119.5 °C
Experimental (at 8

Torr)
[3]

Density 1.019 g/cm³ Experimental (at 0 °C) [3]

pKa ~4.84 Predicted [3]

LogP (Octanol/Water) ~1.9 - 2.5 Predicted/Computed [2][3]

Water Solubility Low / Insoluble Qualitative [1]

Spectroscopic and Analytical Characterization
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Confirming the identity and purity of a compound is a prerequisite for any scientific study. This

section details the expected spectroscopic fingerprint of 2-Cyclopentylpropanoic acid based

on its molecular structure and established principles of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to each unique proton environment.

δ 10-12 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton

of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and

chemical exchange.

δ 2.2-2.5 ppm (1H, multiplet/quartet): This signal corresponds to the alpha-proton on the

propanoic acid chain (-CH-COOH), which is adjacent to the chiral center. It would likely

appear as a quartet if coupled only to the methyl group, but coupling to the methine proton

on the cyclopentyl ring will result in a more complex multiplet.

δ 1.0-1.2 ppm (3H, doublet): This signal represents the three protons of the methyl group

(-CH₃). It appears as a doublet due to spin-spin coupling with the adjacent alpha-proton.

δ 1.3-2.0 ppm (~9H, multiplets): These overlapping signals arise from the nine protons on

the cyclopentyl ring. The methine proton (-CH-) attached to the propanoic acid chain will

be the most downfield within this region, while the eight methylene protons (-CH₂-) will

produce a complex series of multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and

electronic environment of each carbon atom.

δ ~175-185 ppm: Carbonyl carbon of the carboxylic acid (-COOH).[4]

δ ~45-55 ppm: Alpha-carbon of the propanoic acid chain (-CH-COOH).

δ ~40-50 ppm: Methine carbon of the cyclopentyl ring.
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δ ~25-35 ppm: Methylene carbons of the cyclopentyl ring.

δ ~15-20 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

3300-2500 cm⁻¹ (strong, very broad): This is the hallmark of a carboxylic acid, corresponding

to the O-H stretching vibration of the hydrogen-bonded dimer.[5]

3000-2850 cm⁻¹ (medium-strong): These absorptions are due to the C-H stretching

vibrations of the sp³ hybridized carbons in the cyclopentyl and propanoic acid alkyl portions.

[6]

~1710 cm⁻¹ (strong, sharp): This intense absorption is characteristic of the C=O (carbonyl)

stretching vibration of a saturated, aliphatic carboxylic acid.[7]

~1320-1210 cm⁻¹ (medium): C-O stretching vibration.

~950-910 cm⁻¹ (medium, broad): Out-of-plane O-H bend, another characteristic feature of a

carboxylic acid dimer.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of

a molecule. Under Electron Ionization (EI), 2-Cyclopentylpropanoic acid is expected to

produce a distinct fragmentation pattern.

Molecular Ion (M⁺•): A peak at m/z = 142, corresponding to the molecular weight of the

compound. This peak may be of low intensity due to the instability of the molecular ion.

Key Fragments:

m/z = 127 (M-15): Loss of a methyl radical (•CH₃).
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m/z = 97 (M-45): Loss of the carboxyl radical (•COOH), a very common fragmentation for

carboxylic acids.[8]

m/z = 73: This could correspond to the [CH(CH₃)COOH]⁺ fragment from cleavage of the

bond between the cyclopentyl ring and the propanoic acid chain.

m/z = 69: A prominent peak corresponding to the cyclopentyl cation [C₅H₉]⁺.

m/z = 45: The [COOH]⁺ fragment.

Core Experimental Protocols
The following sections provide detailed, field-proven methodologies for the experimental

determination of the key physicochemical properties of 2-Cyclopentylpropanoic acid.

Protocol: Determination of pKa by Potentiometric
Titration
Causality: The pKa, or acid dissociation constant, is a critical parameter that governs the

ionization state of a molecule at a given pH. This profoundly impacts solubility, lipophilicity, and

receptor binding. Potentiometric titration is the gold-standard method for its determination due

to its high precision and direct measurement of pH changes upon addition of a titrant.
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Sample Preparation

Titration Process

Data Analysis

Calibrate pH meter
(pH 4, 7, 10 buffers)

Prepare 1 mM solution of
2-Cyclopentylpropanoic acid

Add KCl to maintain
constant ionic strength (0.15 M)

Purge with N2 gas to
remove dissolved CO2

Place sample on magnetic stirrer
Immerse calibrated pH electrode

Add standardized 0.1 M NaOH
in small, precise increments

Repeat

Record pH after each addition
(allow to stabilize)

Repeat

Continue until past
the equivalence point (pH ~12)

Repeat

Plot pH vs. Volume of NaOH added

Calculate 1st derivative (ΔpH/ΔV)
to find equivalence point (Veq)

Determine pH at half-equivalence
point (Veq / 2)

pH at Veq/2 = pKa

Click to download full resolution via product page

Workflow for pKa determination by potentiometric titration.
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Step-by-Step Methodology:

Preparation: Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).

Prepare a ~1 mM solution of 2-Cyclopentylpropanoic acid in water. To maintain a constant

ionic strength, add potassium chloride to a final concentration of 0.15 M. Purge the solution

with nitrogen gas for 10-15 minutes to eliminate dissolved CO₂.[9][10]

Titration: Place the solution in a jacketed vessel maintained at 25 °C on a magnetic stirrer.

Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots

(e.g., 0.02 mL) of standardized ~0.1 M NaOH solution.

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record

the value along with the total volume of titrant added. Continue this process until the pH

reaches ~12.

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a

titration curve. Calculate the first derivative of this curve (ΔpH/ΔV) to precisely locate the

equivalence point, which corresponds to the peak of the derivative curve. The pH at the

volume corresponding to half of the equivalence point is the pKa of the acid. Perform the

titration in triplicate to ensure reproducibility.[11]

Protocol: Determination of Aqueous Solubility by Shake-
Flask Method
Causality: Aqueous solubility is a master variable in drug development, directly affecting

absorption and bioavailability. The shake-flask method, recommended by the OECD, is the

definitive technique for determining thermodynamic equilibrium solubility. It ensures that the

aqueous phase is fully saturated with the compound, providing a true measure of its intrinsic

solubility.
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Equilibration

Sampling & Separation

Quantification

Add excess 2-Cyclopentylpropanoic acid
to a known volume of buffer (e.g., pH 7.4)

Seal vial and place in a shaker
(e.g., 24h at 25 °C)

Allow vial to stand to let
undissolved solid settle

Centrifuge the vial at high speed
to pellet suspended solids

Carefully withdraw an aliquot of the
clear supernatant

Filter the aliquot through a
0.22 µm syringe filter

Analyze standards and filtered sample
by a validated HPLC-UV method

Prepare calibration standards of known
concentrations

Determine concentration of the sample
from the calibration curve

Result = Solubility (e.g., in µg/mL)

Click to download full resolution via product page

Workflow for solubility determination by the shake-flask method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b2468014?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2468014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Preparation: Add an excess amount of 2-Cyclopentylpropanoic acid to a glass vial

containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline,

pH 7.4). The excess solid is crucial to ensure saturation is reached.

Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in

a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time

to reach equilibrium (typically 24-48 hours).[5]

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To

ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g.,

14,000 rpm for 15 minutes).

Sampling: Carefully withdraw a precise aliquot from the clear supernatant, taking care not to

disturb the solid pellet.

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a

validated analytical method, such as HPLC-UV (see Protocol 3.3). Compare the result

against a calibration curve prepared with known concentrations of the compound to

determine its solubility.

Protocol: HPLC-UV Method for Purity and Quantification
Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse of the

pharmaceutical industry for assessing purity and quantifying compounds. A reversed-phase

method is ideal for a molecule like 2-Cyclopentylpropanoic acid, separating it from potential

impurities based on its hydrophobicity. UV detection is suitable as the carboxylic acid group

provides a chromophore, albeit a weak one, detectable at low wavelengths.
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HPLC System Setup

Analysis Run

Data Interpretation

Column: C18, 4.6 x 150 mm, 5 µm

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Detector: UV at 210 nm

Flow Rate: 1.0 mL/min

Prepare sample (~1 mg/mL)
in Mobile Phase

Inject 10 µL onto the column

Run a gradient elution
(e.g., 30% B to 95% B over 15 min)

Monitor chromatogram for peaks

Identify main peak for
2-Cyclopentylpropanoic acid

Integrate all peaks in the chromatogram

Calculate Purity (% Area) =
(Area of Main Peak / Total Area) * 100

Quantify using a calibration curve
(for solubility studies)

Click to download full resolution via product page

Workflow for purity assessment and quantification by HPLC-UV.
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Step-by-Step Methodology:

System Configuration:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: Deionized water with 0.1% formic acid (to suppress ionization of the

carboxylic acid, ensuring good peak shape).

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV detector set to 210 nm.

Column Temperature: 30 °C.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

concentration of approximately 1 mg/mL.

Analysis: Inject a small volume (e.g., 10 µL) of the sample. Run a gradient elution, for

example, starting at 30% B and increasing to 95% B over 15 minutes. This ensures that any

impurities with different polarities are well-separated from the main compound peak.

Purity Calculation: Integrate the area of all peaks in the resulting chromatogram. The purity is

calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion
2-Cyclopentylpropanoic acid is a molecule with significant, strategically valuable properties

for chemical and pharmaceutical development. Its defining features—a chiral center, a

metabolically robust cyclopentyl group, and the versatile carboxylic acid handle—make it an

important synthetic intermediate. While comprehensive experimental data for this specific

compound remains sparse, this guide has established its core physicochemical profile through

high-quality computational predictions and outlined the authoritative, field-proven experimental

protocols required for its full characterization. By applying the detailed methodologies for

spectroscopy, titrimetry, and chromatography described herein, researchers can confidently
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verify the identity, purity, and critical properties of 2-Cyclopentylpropanoic acid, enabling its

effective use in advancing drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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